3-[(2-Phenoxyethyl)sulfanyl]-1H-1,2,4-triazole
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Overview
Description
3-[(2-Phenoxyethyl)sulfanyl]-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties . This compound, in particular, has garnered interest for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenoxyethyl)sulfanyl]-1H-1,2,4-triazole typically involves the reaction of 2-phenoxyethanethiol with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Phenoxyethyl)sulfanyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution: The phenoxyethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted triazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(2-Phenoxyethyl)sulfanyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, thereby preventing its normal function . The compound’s sulfur atom plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
- 4-hydroxy-3-[(2-phenoxyethyl)sulfanyl]-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3-[(2-Phenoxyethyl)sulfanyl]-1H-1,2,4-triazole exhibits unique properties due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H11N3OS |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-(2-phenoxyethylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3OS/c1-2-4-9(5-3-1)14-6-7-15-10-11-8-12-13-10/h1-5,8H,6-7H2,(H,11,12,13) |
InChI Key |
PVEXANLRJOHITE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC=NN2 |
Origin of Product |
United States |
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